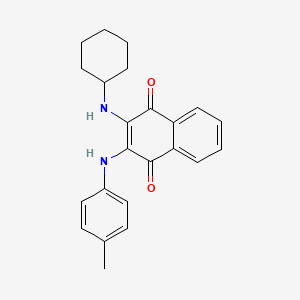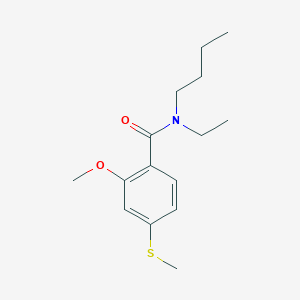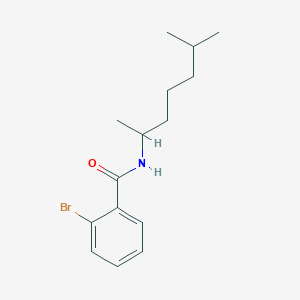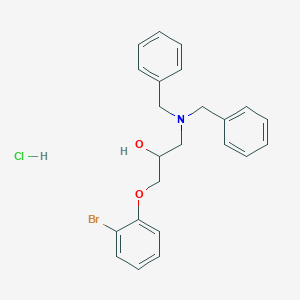![molecular formula C20H20N4O3S B3977678 3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE](/img/structure/B3977678.png)
3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE
Overview
Description
3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl group, a pyrimidinylsulfamoyl group, and a butanamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine and dimethylformamide as a solvent . This reaction produces an intermediate, which is then further reacted with hydrazine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity . This inhibition can disrupt cell cycle progression and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: A selective inhibitor of class III receptor tyrosine kinase family.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its CDK6 inhibitory activity.
Uniqueness
3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a multi-target inhibitor make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15(16-6-3-2-4-7-16)14-19(25)23-17-8-10-18(11-9-17)28(26,27)24-20-21-12-5-13-22-20/h2-13,15H,14H2,1H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGCRAXPYFJWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-ethoxy-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3977612.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B3977626.png)
![2-({[2-hydroxy-3-(4-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3977630.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977631.png)

![1-[2-(4-bromophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977648.png)

![methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B3977676.png)
![2,3,3-trichloro-2-propen-1-yl 6-[(cyclohexylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3977681.png)
![methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate](/img/structure/B3977687.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3977698.png)
